1H-Indene, 2,3,3a,4,5,7a-hexahydro-1,1,2,3,3-pentamethyl-6-(2-propenyl)-
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Overview
Description
1H-Indene, 2,3,3a,4,5,7a-hexahydro-1,1,2,3,3-pentamethyl-6-(2-propenyl)-: is an organic compound with the molecular formula C17H28 . It is a colorless liquid with a strong aromatic odor and is insoluble in water but soluble in most organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Indene, 2,3,3a,4,5,7a-hexahydro-1,1,2,3,3-pentamethyl-6-(2-propenyl)- can be synthesized through various methods. One common method involves the reaction between 1H-Indene and 2,3,3a,4,5,7a-hexahydro-1,1,2,3,3-pentamethyl-6-(2-propen-1-yl)- .
Industrial Production Methods: The industrial production of this compound typically involves large-scale organic synthesis techniques, utilizing similar reaction pathways as in laboratory synthesis but optimized for higher yields and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1H-Indene, 2,3,3a,4,5,7a-hexahydro-1,1,2,3,3-pentamethyl-6-(2-propenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert it into more saturated hydrocarbons.
Substitution: It can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine under UV light.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or alcohols, while reduction can produce more saturated hydrocarbons .
Scientific Research Applications
Chemistry: 1H-Indene, 2,3,3a,4,5,7a-hexahydro-1,1,2,3,3-pentamethyl-6-(2-propenyl)- is used as a starting material in organic synthesis to create various complex molecules and compounds .
Biology and Medicine: In biological and medical research, this compound is studied for its potential pharmacological properties and its role in the synthesis of bioactive molecules .
Industry: In the chemical industry, it is used as an intermediate in the production of various chemicals and materials .
Mechanism of Action
The mechanism of action of 1H-Indene, 2,3,3a,4,5,7a-hexahydro-1,1,2,3,3-pentamethyl-6-(2-propenyl)- involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
- 4,7-Methano-1H-indene, 1,2,4,5,6,7,8,8-octachloro-2,3,3a,4,7,7a-hexahydro-
- 4,7-Methanoindene, 3a,4,7,7a-tetrahydro-
- 1,2,4-Metheno-1H-indene, octahydro-1,7a-dimethyl-5-(1-methylethyl)-
Uniqueness: 1H-Indene, 2,3,3a,4,5,7a-hexahydro-1,1,2,3,3-pentamethyl-6-(2-propenyl)- is unique due to its specific structural features, such as the presence of multiple methyl groups and a propenyl group, which confer distinct chemical and physical properties .
Properties
CAS No. |
351343-77-6 |
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Molecular Formula |
C17H28 |
Molecular Weight |
232.4 g/mol |
IUPAC Name |
1,1,2,3,3-pentamethyl-6-prop-2-enyl-3a,4,5,7a-tetrahydro-2H-indene |
InChI |
InChI=1S/C17H28/c1-7-8-13-9-10-14-15(11-13)17(5,6)12(2)16(14,3)4/h7,11-12,14-15H,1,8-10H2,2-6H3 |
InChI Key |
IZJSQGHVYBMLTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C2CCC(=CC2C1(C)C)CC=C)(C)C |
Origin of Product |
United States |
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